molecular formula C9H16ClN3O B2883676 {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride CAS No. 2251054-18-7

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride

Cat. No.: B2883676
CAS No.: 2251054-18-7
M. Wt: 217.7
InChI Key: VCZXFFHZIKYBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole fused with a 1,3-oxazine ring. The molecule contains a methanamine group at the 2-yl position and two methyl substituents at the 6,6-positions of the oxazine ring. Its hydrochloride salt form enhances aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

(6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-9(2)5-12-8(13-6-9)3-7(4-10)11-12;/h3H,4-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXWHOXNXRFGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=CC(=N2)CN)OC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:

  • Formation of the Pyrazolo[3,2-b][1,3]oxazine Ring: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a diketone or keto-ester.

  • Formation of Hydrochloride Salt: : The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Reagents like alkyl halides and amines, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction Products: : Reduction reactions can yield amines or alcohols.

  • Substitution Products: : Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride can be used to study biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which {6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Isomerism and Heterocyclic Core Variations

The compound’s pyrazolo-oxazine core differentiates it from other heterocyclic methanamine derivatives:

  • Pyrazolo[3,2-b][1,3]oxazine vs. The oxazine ring in the target compound introduces an oxygen atom, which may improve hydrogen-bonding capacity and metabolic stability compared to nitrogen-rich pyrrolo-pyrazoles .
  • Positional Isomerism :
    • The 6,6-dimethyl substitution in the target contrasts with 3-amine-substituted analogs (e.g., 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine dihydrochloride, CAS 183.64 g/mol), where the methanamine group is at the 3-yl position. This positional shift alters steric and electronic properties, impacting receptor binding .

Substituent Effects on Physicochemical Properties

  • Methyl vs. Dihydro Substituents :
    • The 6,6-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to dihydro derivatives (e.g., 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl methanamine, CAS 1393532-45-0), which have fewer alkyl substituents. This may enhance membrane permeability but reduce aqueous solubility .
    • Fluorinated analogs (e.g., (4-fluoropyridin-2-yl)methanamine hydrochloride, CAS 1241725-81-4) exhibit higher electronegativity, influencing solubility and metabolic stability .

Salt Forms and Solubility

  • Hydrochloride vs. Dihydrochloride Salts: The target’s monohydrochloride form (1:1 HCl ratio) contrasts with dihydrochloride salts (e.g., {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride, CAS MFCD29991991), which may offer higher solubility but require precise pH adjustments for stability .

Pharmacokinetic and Physicochemical Properties

Key parameters derived from SwissADME (referencing analogs in ):

Property Target Compound (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl Methanamine
Molecular Weight (g/mol) ~210 (estimated) 168.21 153.18
LogP (Lipophilicity) ~1.8 (predicted) 1.2 0.9
Aqueous Solubility (mg/mL) Moderate (HCl salt) High (dihydrochloride salt) Low (free base)
Hydrogen Bond Acceptors 4 3 3

Biological Activity

{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride
  • Molecular Formula : C9H12N3O·Cl
  • Molecular Weight : 203.76 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The MTT assay results indicated that related pyrazolo compounds exhibited stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanisms of Action :
    • Induction of apoptosis through activation of caspases (caspase 3/7 and caspase 9) .
    • Inhibition of NF-κB signaling pathways and promotion of pro-apoptotic factors such as p53 and Bax .
    • Triggering autophagy via increased formation of autophagosomes and expression of beclin-1 .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the pyrazolo moiety is crucial for its interaction with biological targets.

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
Study 1Compound 2aMCF-70.49 ± 0.025Apoptosis via caspase activation
Study 2Compound 3bMDA-MB-2310.25 µMAutophagy induction
Study 3Compound AHeLa8.8 ± 0.53ROS production and cell cycle arrest

These studies indicate that modifications in the chemical structure can lead to enhanced anticancer properties.

Q & A

Q. Advanced

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation).
  • Purification : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures.
  • Process analytics : Monitor reaction progress via LC-MS to minimize byproducts .

How should contradictions in biological activity data be resolved?

Q. Advanced

  • Reproducibility checks : Validate assays across multiple labs with standardized protocols.
  • Control experiments : Include positive/negative controls (e.g., known inhibitors) to rule off-target effects.
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to clarify potency discrepancies .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., methyl groups at position 6,6) to assess steric/electronic effects.
  • Bioisosteric replacement : Substitute the pyrazolo-oxazine core with pyrrolo-pyridines or thieno-pyrans for comparative activity.
  • Pharmacophore mapping : Use molecular docking to predict binding modes against target proteins .

How can target interaction mechanisms be elucidated?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Co-crystallization : Resolve ligand-protein complexes via X-ray crystallography to identify critical binding residues .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose to acidic/basic buffers, heat, or light, followed by HPLC-MS to track degradation products.
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, monitoring changes in potency via bioassays .

How can computational modeling enhance understanding of its pharmacological profile?

Q. Advanced

  • Molecular dynamics (MD) simulations : Predict conformational flexibility in aqueous environments.
  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with activity data .

How should discrepancies in analytical data (e.g., NMR shifts) be addressed?

Q. Advanced

  • Multi-technique validation : Cross-reference NMR data with 2D-COSY/HSQC experiments to resolve signal overlap.
  • Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation.
  • Collaborative verification : Share raw data with third-party labs for independent analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.